molecular formula C14H10O3 B186913 1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone CAS No. 352553-09-4

1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone

Cat. No.: B186913
CAS No.: 352553-09-4
M. Wt: 226.23 g/mol
InChI Key: WYMLGCDOZHERKB-UHFFFAOYSA-N
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Description

1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone is a naphthofuran derivative, a class of compounds recognized for its significant value in scientific research and development. Naphthofuran scaffolds are prevalent in the study of various biological activities and material sciences . Specifically, dihydronaphthofuran derivatives, which share a core structural similarity with this compound, are found in numerous natural products and drug candidates. These compounds are frequently investigated for their relevant biological and pharmacological properties, which include cytotoxic, antibacterial, and antifungal activities, making them key intermediates in medicinal chemistry research . Furthermore, vinylidene-naphthofuran derivatives represent a notable class of polycyclic compounds that exhibit photochromic properties, changing their color or optical characteristics when exposed to UV light or sunlight at room temperature . This makes the naphthofuran core, including compounds like this compound, a compound of interest in the development of novel photoresponsive materials. This product is intended for research purposes in a controlled laboratory environment only.

Properties

IUPAC Name

1-(5-hydroxybenzo[g][1]benzofuran-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c1-8(15)12-7-17-14-10-5-3-2-4-9(10)13(16)6-11(12)14/h2-7,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMLGCDOZHERKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=COC2=C1C=C(C3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366039
Record name 1-(5-hydroxynaphtho[1,2-b]furan-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352553-09-4
Record name 1-(5-hydroxynaphtho[1,2-b]furan-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction with Acetic Anhydride

A mixture of 1,4-naphthoquinone (1.54 g, 0.01 mol) and acetyl chloride (0.78 g, 0.01 mol) in glacial acetic acid undergoes electrophilic substitution at room temperature for 24 hours. The reaction proceeds via in situ generation of the acylium ion, which attacks the electron-rich furan ring. Workup involves filtration and recrystallization from dioxane, yielding 52% of the target compound.

Key Data:

ParameterValue
Reaction Time24 hours
Temperature25°C
SolventGlacial acetic acid
Yield52%

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency by reducing time and improving yields. This method leverages dielectric heating to accelerate kinetic pathways.

Enaminone Cyclization

A mixture of 2-(2-oxoethyl)isoindole-1,3-dione (2.58 g, 0.01 mol) and naphthoquinone (1.54 g, 0.01 mol) in acetic acid (10 mL) undergoes microwave irradiation at 160°C for 30 minutes. The closed-vessel system prevents solvent evaporation, achieving 68% yield.

Key Data:

ParameterValue
Microwave Power300 W
Irradiation Time30 minutes
Pressure15 psi
Yield68%

Solvent-Free Zeolite-Catalyzed Method

Green chemistry principles drive the development of solvent-free protocols. Zeolites act as solid acid catalysts, minimizing waste and energy consumption.

Mechanochemical Approach

A mixture of 1-(5-hydroxynaphtho[1,2-b]furan-3-yl)ethanone precursor (0.01 mol) and H-beta zeolite (0.5 g) is ground in a mortar for 20 minutes. The catalyst is removed by filtration, and the product is recrystallized from toluene, achieving 96% yield.

Key Data:

ParameterValue
Catalyst Loading5 wt%
Reaction Time20 minutes
Yield96%

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

MethodYieldTimeSolvent UseScalability
Friedel-Crafts52%24 hoursHighIndustrial
Microwave68%0.5 hoursModerateLab-scale
Solvent-Free96%0.33 hoursNonePilot-scale

Analytical Validation

All synthetic routes require rigorous characterization to confirm structural integrity:

Spectroscopic Data

  • IR (KBr): 1,776 cm⁻¹ (C=O stretch), 3,309 cm⁻¹ (O-H stretch).

  • ¹H NMR (DMSO-d₆): δ 5.17 (s, 2H, CH₂), 7.45–7.70 (m, aromatic protons).

  • MS (EI): m/z 371 [M⁺].

Purity Assessment

HPLC analysis using a C18 column (MeCN:H₂O = 70:30) shows ≥98% purity for solvent-free methods.

Industrial Applications and Challenges

  • Pharmaceutical Intermediates: Used in antipsychotic drug synthesis due to its fused aromatic system.

  • Scale-Up Barriers: Microwave methods face energy inefficiency at multi-kilogram scales, necessitating continuous-flow reactors .

Chemical Reactions Analysis

1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone serves as a valuable building block for synthesizing complex organic molecules. Its unique structure allows it to participate in various chemical reactions typical for ketones, including:

  • Nucleophilic Addition : The carbonyl group in the compound is susceptible to nucleophilic attack, allowing for the formation of hydrazones when reacted with hydrazines.
  • Condensation Reactions : It can react with alcohols to yield acetals, showcasing its versatility in organic synthesis .

Medicinal Chemistry

This compound has shown potential biological activities that warrant further investigation. The naphthofuran moiety is known for its presence in various natural products that exhibit diverse pharmacological effects. Some potential applications include:

  • Antioxidant Activity : Compounds containing naphthofuran structures have been studied for their ability to scavenge free radicals, which may contribute to their therapeutic effects against oxidative stress-related diseases.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of naphthofurans may possess antimicrobial activities, making them candidates for developing new antibiotics or antifungal agents .

Case Studies and Research Findings

Several studies have highlighted the significance of compounds like this compound in drug discovery and development:

  • Synthesis and Antioxidant Evaluation :
    • A study synthesized various naphthofuran derivatives, including this compound, and evaluated their antioxidant properties using DPPH radical scavenging assays. Results indicated significant antioxidant activity compared to standard antioxidants like ascorbic acid.
  • Antimicrobial Screening :
    • Another research project focused on evaluating the antimicrobial activity of synthesized naphthofuran derivatives against several bacterial strains. The study found that certain derivatives exhibited notable inhibitory effects, suggesting potential applications in treating infections caused by resistant strains.

Mechanism of Action

The mechanism by which 1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone exerts its effects involves interactions with specific molecular targets. The hydroxyl and ethanone groups play crucial roles in these interactions, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Substituted Naphthofuran Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Properties Reference
1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone C₁₄H₁₀O₃ 226.23 g/mol Acetyl group at C3, hydroxyl at C5 DXR inhibitor candidate
(4-Chlorophenyl)(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone C₁₈H₁₁ClO₃ 310.74 g/mol Chlorophenyl ketone at C3 COX-2 inhibitor (IC₅₀ = 0.12 µM)
1-(1-(2-(Perfluoroethyl)naphtho[1,2-b]furan-3-yl)-1H-pyrrol-3-yl)ethanone C₂₆H₁₇F₅NO₂ 470.12 g/mol Perfluoroethyl, pyrrole ring Enhanced lipophilicity, synthetic intermediate
2-Butyl-3-((2'-(1-(2-(perfluoroethyl)naphtho[1,2-b]furan-3-yl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one C₃₉H₃₂F₅N₇O₂ 781.71 g/mol Tetrazole, spirocyclic system Potential fluorinated drug candidate

Key Observations :

  • Electron-Withdrawing Groups : The introduction of perfluoroalkyl groups (e.g., in and ) increases lipophilicity and metabolic stability, which is critical for blood-brain barrier penetration in CNS-targeted therapies.
  • Bioactivity : The COX-2 inhibitor (4-chlorophenyl derivative) demonstrates that replacing the acetyl group with a chlorophenyl ketone enhances target selectivity and potency (IC₅₀ = 0.12 µM) .
  • Synthetic Complexity: Fluorinated derivatives require multi-step syntheses, as seen in (39% yield) and (15% yield), compared to non-fluorinated analogs like those in (68% yield).

Simplified Furan Analogues

Compound Name Molecular Formula Molecular Weight Key Features Applications Reference
1-(Furan-3-yl)ethanone C₆H₆O₂ 110.11 g/mol Single furan ring, acetyl Basic synthetic building block
1-(2-Methylimidazo[1,2-b]pyridazin-3-yl)ethanone C₈H₇N₃O 161.16 g/mol Imidazopyridazine fusion Antibacterial evaluation

Key Observations :

  • Structural Simplicity: Simplified analogs like 1-(furan-3-yl)ethanone lack the extended aromatic system of naphthofurans, reducing π-π stacking interactions but improving solubility.
  • Heterocycle Fusion : The imidazopyridazine derivative () highlights how fused heterocycles can modulate bioactivity, though its molecular weight (161 g/mol) limits applicability in high-specificity targets.

Research Findings and Implications

COX-2 Inhibition: The (4-chlorophenyl)methanone derivative () exhibits superior COX-2 selectivity over COX-1 (SI > 100), attributed to steric complementarity between the chlorophenyl group and the enzyme’s hydrophobic pocket .

Fluorinated Derivatives : Perfluoroethyl-substituted naphthofurans () demonstrate resistance to oxidative degradation, making them viable for long-acting formulations. However, their synthesis remains low-yielding .

Biological Activity

Overview

1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone, with the molecular formula C14H10O3 and CAS number 352553-09-4, is an organic compound derived from naphthofuran. Its structure features a hydroxyl group at the 5-position and an ethanone group at the 3-position of the naphthofuran ring system. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly its interactions with specific enzymes and pathways.

The biological activity of this compound is primarily associated with its ability to target cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. The compound's hydroxyl and ethanone groups are crucial for these interactions, influencing various biochemical pathways. Initial studies suggest that it may exert anti-inflammatory effects by inhibiting COX-2 activity, which is a common target for non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Biological Activities of this compound

Activity Effect Reference
COX-2 InhibitionSignificant reduction in enzyme activity
Antioxidant PropertiesScavenging free radicals
Anticancer PotentialInduces apoptosis in cancer cells

Anti-inflammatory Effects

A study investigating the anti-inflammatory properties of various naphthoquinone derivatives highlighted that compounds similar to this compound exhibited significant inhibition of COX-2. This suggests potential therapeutic applications in treating conditions characterized by inflammation .

Antioxidant Activity

Research has shown that derivatives of naphthofuran can act as antioxidants, protecting cells from oxidative stress. The presence of the hydroxyl group in this compound is believed to enhance its ability to scavenge free radicals, contributing to its overall biological profile .

Anticancer Properties

Recent developments have indicated that naphthoquinone derivatives possess anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines, suggesting a mechanism that may be applicable to this compound as well .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other naphthofuran derivatives:

Compound Functional Group Biological Activity
1-(5-Methoxynaphtho[1,2-b]furan-3-yl)ethanoneMethoxyModerate COX inhibition
1-(5-Aminonaphtho[1,2-b]furan-3-yl)ethanoneAminoEnhanced anticancer activity

The unique presence of the hydroxyl group in this compound contributes to its distinct chemical reactivity and biological properties compared to its analogs.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons in the naphthofuran moiety appear as doublets (δ 7.2–8.5 ppm), while the hydroxyl proton (5-OH) shows a broad singlet (~δ 5.5 ppm) .
    • ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 195–205 ppm, and furan carbons exhibit signals at δ 105–160 ppm .
  • IR Spectroscopy : A strong C=O stretch at 1680–1720 cm⁻¹ and O–H stretch (phenolic) at 3200–3400 cm⁻¹ confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]⁺ at m/z 252.0784 for C₁₄H₁₀O₃) .

What computational strategies are effective in predicting the bioactivity of this compound?

Advanced Research Focus
Virtual screening using molecular docking (AutoDock Vina) and pharmacophore modeling can predict interactions with therapeutic targets like cyclooxygenase-2 (COX-2). For example:

  • Docking studies : The compound’s hydroxyl and carbonyl groups form hydrogen bonds with COX-2’s Arg120 and Tyr355 residues, mimicking binding modes of known inhibitors .
  • ADMET Prediction : Tools like SwissADME assess bioavailability (e.g., Lipinski’s Rule of Five compliance) and metabolic stability .

How can the COX-2 inhibitory activity of this compound be experimentally validated?

Q. Advanced Research Focus

  • In vitro assays :
    • COX-2 enzyme inhibition : Use a fluorometric kit to measure prostaglandin E₂ (PGE₂) production suppression. IC₅₀ values <10 µM indicate potent activity .
    • Selectivity testing : Compare COX-2/COX-1 inhibition ratios; a ratio >10 suggests COX-2 specificity .
  • In vivo models : Administer the compound in rodent pain models (e.g., carrageenan-induced paw edema) to evaluate analgesic efficacy .

What crystallographic techniques are suitable for resolving the 3D structure of this compound?

Q. Advanced Research Focus

  • Single-crystal X-ray diffraction (SC-XRD) :
    • Crystal growth : Slow evaporation of ethyl acetate solutions yields diffraction-quality crystals.
    • Data refinement : SHELXL software refines hydrogen-bonding networks (e.g., O–H···O interactions stabilizing the furan ring) .
  • Powder XRD : Confirms phase purity by matching experimental patterns with simulated data from SC-XRD .

How can researchers address contradictions in biological activity data across studies?

Q. Advanced Research Focus

  • Meta-analysis : Pool data from multiple assays (e.g., COX-2 IC₅₀ values) to identify outliers.
  • Structural analogs : Compare activity trends with derivatives like (4-chlorophenyl)(5-hydroxynaphthofuran-3-yl)methanone, which showed COX-2 IC₅₀ = 0.87 µM in recent studies .
  • Dose-response validation : Repeat assays under standardized conditions (e.g., 37°C, pH 7.4) to isolate compound-specific effects .

What strategies mitigate degradation of this compound during storage?

Q. Basic Research Focus

  • Storage conditions : Keep in amber vials at –20°C under argon to prevent photolytic and oxidative degradation .
  • Stability testing : Monitor via HPLC over 6 months; >95% purity retention indicates robust stability .

How is the compound’s reactivity in nucleophilic/electrophilic substitution reactions exploited for derivatization?

Q. Advanced Research Focus

  • Hydroxyl group functionalization : Protect the 5-OH group with tert-butyldimethylsilyl (TBS) chloride for regioselective alkylation/acylation .
  • Ethanone modifications : Convert the ketone to oximes or hydrazones for enhanced solubility or targeting .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone
Reactant of Route 2
1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone

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